
Cbz-L-phenylglycinal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-L-phenylglycinal, also known as (S)-benzyl (2-oxo-1-phenylethyl)carbamate, is a chiral compound that plays a significant role in organic synthesis. It is a derivative of phenylglycine and is protected by a benzyloxycarbonyl (Cbz) group. This compound is particularly valuable in the synthesis of various pharmaceuticals and biologically active molecules due to its chiral nature and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cbz-L-phenylglycinal can be synthesized through a one-pot method involving the reduction of N-protected α-amino acids. The process typically involves the activation of the amino acid with 1,1’-carbonyldiimidazole (CDI) followed by reduction with diisobutylaluminum hydride (DIBAL-H). This method delivers Cbz-protected amino aldehydes with high yields and complete stereointegrity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of CDI and DIBAL-H remains common due to their efficiency and the high purity of the final product. The reaction conditions, such as temperature and solvent choice, are optimized to ensure maximum yield and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Cbz-L-phenylglycinal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The Cbz group can be removed under hydrogenation conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium on carbon (Pd/C) with hydrogen gas is typically used for deprotection.
Major Products:
Oxidation: Cbz-L-phenylglycine.
Reduction: this compound alcohol.
Substitution: L-phenylglycinal.
Applications De Recherche Scientifique
Cbz-L-phenylglycinal is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: The compound is a precursor in the synthesis of various drugs, including those targeting neurological disorders.
Industry: It is used in the production of chiral intermediates for pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Cbz-L-phenylglycinal involves its reactivity as an aldehyde and its ability to form Schiff bases with amines. This reactivity is exploited in various synthetic pathways to create complex molecules. The Cbz group provides protection to the amine functionality, allowing selective reactions at the aldehyde site.
Comparaison Avec Des Composés Similaires
Cbz-L-phenylglycinal can be compared with other similar compounds such as:
Cbz-L-leucinal: Another Cbz-protected amino aldehyde used in organic synthesis.
Cbz-L-valinal: Similar in structure and used for similar applications.
Cbz-L-phenylglycine: The oxidized form of this compound.
Uniqueness: this compound is unique due to its specific chiral center and the presence of both an aldehyde and a protected amine group. This combination makes it particularly useful in asymmetric synthesis and the creation of chiral centers in complex molecules .
Propriétés
Numéro CAS |
194599-71-8 |
|---|---|
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
benzyl N-[(1S)-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C16H15NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1-11,15H,12H2,(H,17,19)/t15-/m1/s1 |
Clé InChI |
JXMGOQVFHOJMOM-OAHLLOKOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@H](C=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(C=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B13083235.png)

![[(2R,3S,5R)-3-hydroxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13083248.png)
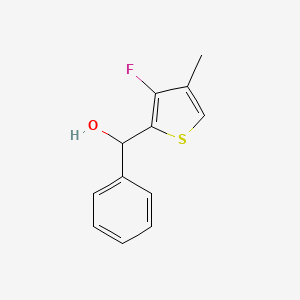
![7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083268.png)
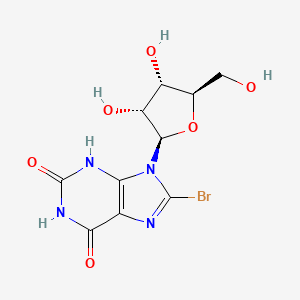
![2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one](/img/structure/B13083275.png)
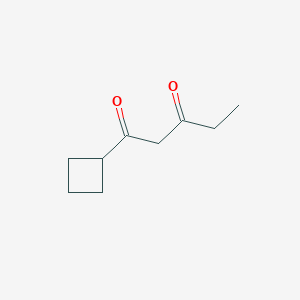
![1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13083288.png)
![2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13083296.png)
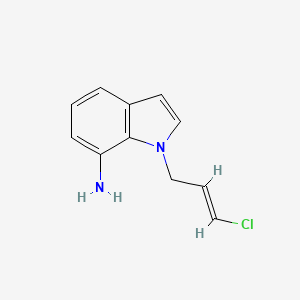
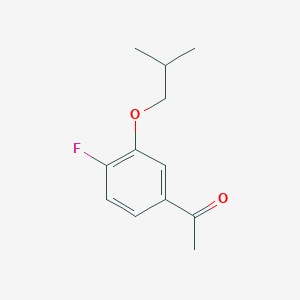

![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B13083322.png)
